molecular formula C20H21ClN4O2 B2758704 (3-(2-chlorophenyl)-5-methylisoxazol-4-yl)(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)methanone CAS No. 2034460-78-9

(3-(2-chlorophenyl)-5-methylisoxazol-4-yl)(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)methanone

Cat. No. B2758704
CAS RN: 2034460-78-9
M. Wt: 384.86
InChI Key: URTYIRDQUZMBJV-UHFFFAOYSA-N
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Description

(3-(2-chlorophenyl)-5-methylisoxazol-4-yl)(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)methanone is a useful research compound. Its molecular formula is C20H21ClN4O2 and its molecular weight is 384.86. The purity is usually 95%.
BenchChem offers high-quality (3-(2-chlorophenyl)-5-methylisoxazol-4-yl)(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-(2-chlorophenyl)-5-methylisoxazol-4-yl)(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Molecular Interactions and Pharmacophore Models

The study of SR141716; 1, a closely related compound, highlights its potent and selective antagonism for the CB1 cannabinoid receptor. Using AM1 molecular orbital method and conformational analysis, this research developed unified pharmacophore models for CB1 receptor ligands, providing insights into the molecular interactions and binding conformations that could be relevant for designing drugs targeting cannabinoid receptors (Shim et al., 2002).

Synthesis and Structural Analysis

Research on isomorphous structures, including compounds with chloro and methyl substitutions, adheres to the chlorine-methyl exchange rule. This study contributes to understanding the synthesis, structural disorders, and isomorphism in chemical compounds, which can aid in the development of new chemical entities with potential scientific applications (Rajni Swamy et al., 2013).

Anticancer and Antimicrobial Activities

A novel series of biologically potent heterocyclic compounds were synthesized and evaluated for their anticancer and antimicrobial activities. This research showcases the potential therapeutic applications of compounds with similar structures to the one you're interested in, particularly in overcoming microbe resistance and targeting cancer cells (Katariya et al., 2021).

Molecular Docking Studies

Another study synthesized a series of compounds, including those with pyrazole derivatives, and evaluated their antimicrobial and anticancer activities. The molecular docking studies conducted in this research provide valuable insights into the interaction of these compounds with biological targets, suggesting their utility in developing new therapeutic agents (Hafez et al., 2016).

properties

IUPAC Name

[3-(2-chlorophenyl)-5-methyl-1,2-oxazol-4-yl]-[3-(1-methylpyrazol-3-yl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21ClN4O2/c1-13-18(19(23-27-13)15-7-3-4-8-16(15)21)20(26)25-10-5-6-14(12-25)17-9-11-24(2)22-17/h3-4,7-9,11,14H,5-6,10,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URTYIRDQUZMBJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)N3CCCC(C3)C4=NN(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-(2-chlorophenyl)-5-methylisoxazol-4-yl)(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)methanone

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